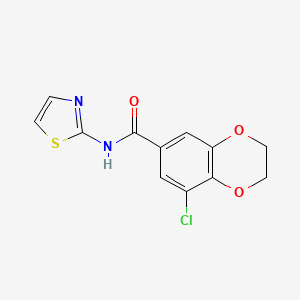
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves the inhibition of this compound. This compound is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase and β-catenin. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can promote cell proliferation and differentiation in various cell types, including neural stem cells and osteoblasts. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide in lab experiments is its potent inhibitory effect on this compound. This allows researchers to study the role of this compound in various cellular processes and signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the research of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective this compound inhibitors could lead to the discovery of new therapeutic targets and treatments.
Synthesemethoden
The synthesis of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves several steps. The first step is the condensation of 2-aminothiazole with 2-chloro-4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3-dihydro-1,4-benzodioxine-7-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (this compound), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is also involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is important for embryonic development and tissue homeostasis.
Eigenschaften
IUPAC Name |
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-5-7(6-9-10(8)18-3-2-17-9)11(16)15-12-14-1-4-19-12/h1,4-6H,2-3H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBAGCOPPXNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
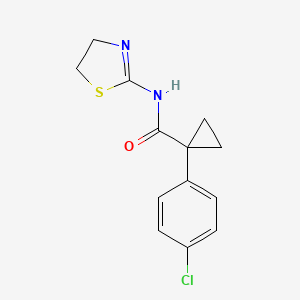
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

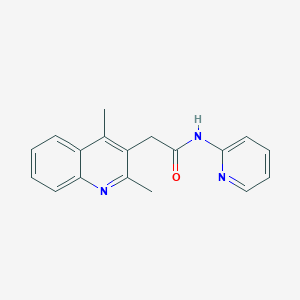
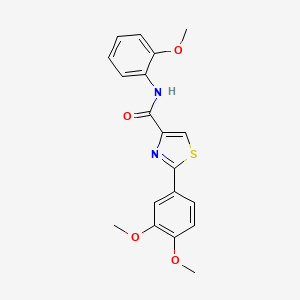
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
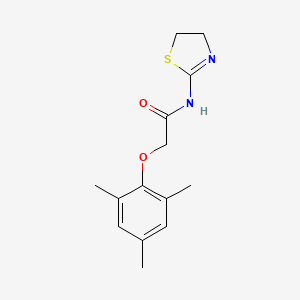
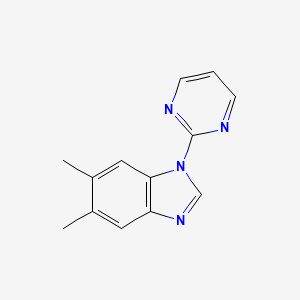
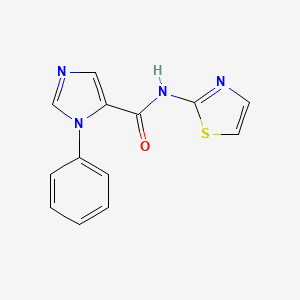
![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
